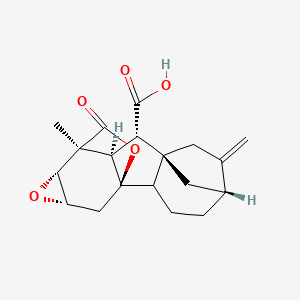
Gibberellin A11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A11 is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellin A11 typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the hexacyclic core.
Functional Group Transformations: Introducing the methyl, methylidene, and carboxylic acid groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Gibberellin A11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Gibberellin A11 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Gibberellin A11 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Gibberellin A11: A closely related compound with similar structural features.
Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
19147-79-6 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.38 |
InChI |
InChI=1S/C19H22O5/c1-8-5-18-6-9(8)3-4-11(18)19-7-10-14(23-10)17(2,16(22)24-19)13(19)12(18)15(20)21/h9-14H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11?,12-,13-,14+,17+,18+,19-/m1/s1 |
InChI Key |
CNEMRWFLQDENKF-PVJUBZTRSA-N |
SMILES |
CC12C3C(C45CC(CCC4C3(CC6C1O6)OC2=O)C(=C)C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















